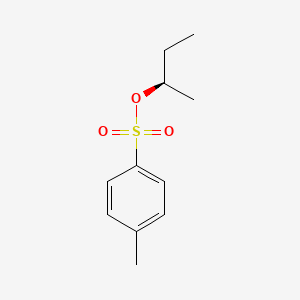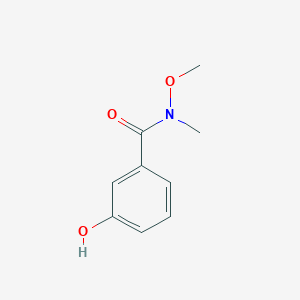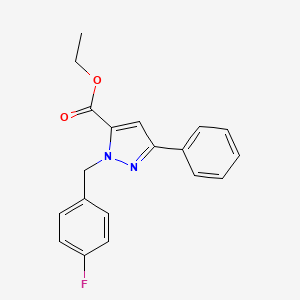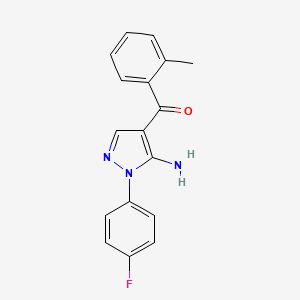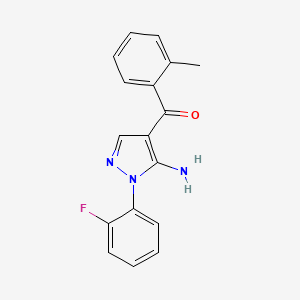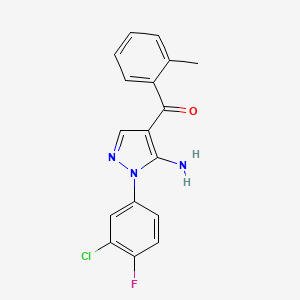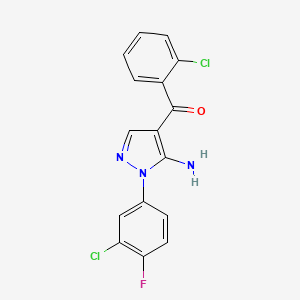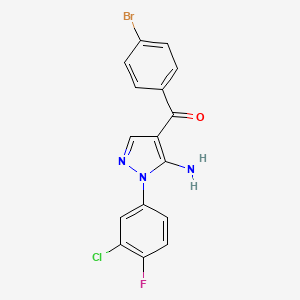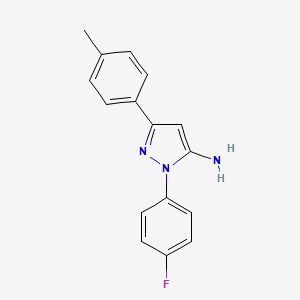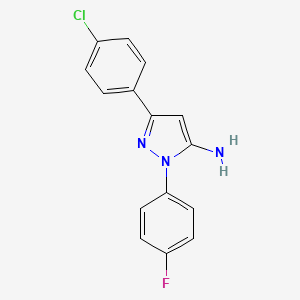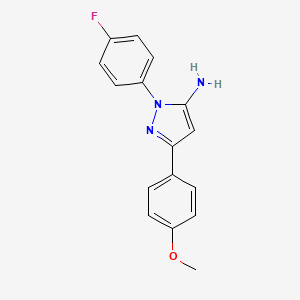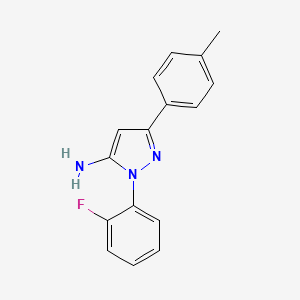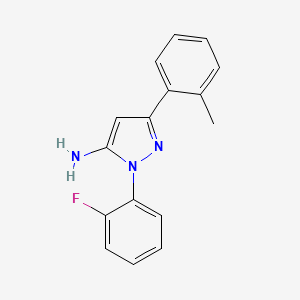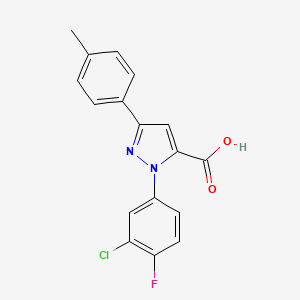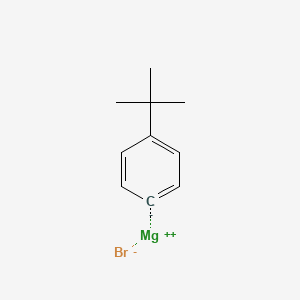
4-Tert-butylphenylmagnesium bromide
概要
説明
4-Tert-butylphenylmagnesium bromide is an organometallic compound with the chemical formula C10H15BrMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound typically exists as a colorless or pale yellow solid and is highly reactive, especially with water and air .
準備方法
Synthetic Routes and Reaction Conditions
4-Tert-butylphenylmagnesium bromide is usually synthesized by reacting 4-tert-butylbromobenzene with magnesium in the presence of an ether solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often involve low temperatures, ranging from -10 to 0 degrees Celsius .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The compound is usually produced as a solution in diethyl ether or tetrahydrofuran to facilitate handling and storage .
化学反応の分析
Types of Reactions
4-Tert-butylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. It can also participate in substitution reactions and coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols. The reaction is typically carried out in an anhydrous ether solvent at low temperatures.
Substitution Reactions: Can react with alkyl halides to form new carbon-carbon bonds. This reaction also requires an anhydrous environment and is often conducted at room temperature.
Coupling Reactions: Participates in cross-coupling reactions with halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel).
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from cross-coupling reactions.
科学的研究の応用
4-Tert-butylphenylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of drug candidates and the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-tert-butylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms in substrates. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to effectively form carbon-carbon bonds in various organic reactions. The molecular targets are typically carbonyl compounds, alkyl halides, and other electrophilic species .
類似化合物との比較
4-Tert-butylphenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide, 4-methoxyphenylmagnesium bromide, and 2-naphthylmagnesium bromide.
Similar Compounds
Phenylmagnesium bromide: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group, which can influence the electronic properties and reactivity of the compound.
2-Naphthylmagnesium bromide: Contains a naphthyl group, which can provide different steric and electronic effects compared to the tert-butyl group.
Uniqueness
The presence of the tert-butyl group in this compound provides steric hindrance, which can influence the selectivity and outcome of reactions. This makes it a valuable reagent for specific synthetic applications where such steric effects are desired .
特性
IUPAC Name |
magnesium;tert-butylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSITPEDQPZNZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404829 | |
| Record name | 4-tert-Butylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63488-10-8 | |
| Record name | 4-tert-Butylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


